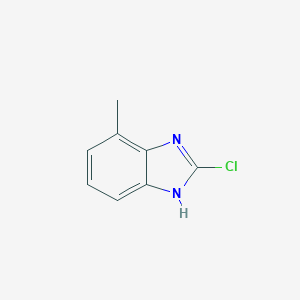

2-Chloro-4-methyl-1H-benzimidazole

説明

特性

IUPAC Name |

2-chloro-4-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUSWWBZZRCZGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565667 | |

| Record name | 2-Chloro-4-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15965-57-8 | |

| Record name | 2-Chloro-4-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methyl-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-methyl-1H-benzimidazole (CAS 15965-57-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-methyl-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this particular substituted benzimidazole is not extensively available in public literature, this document, compiled by a Senior Application Scientist, extrapolates from established principles of benzimidazole chemistry and data from closely related analogues. The guide covers physicochemical properties, a proposed synthesis pathway with detailed experimental considerations, reactivity, potential applications in drug discovery, and essential safety protocols. The information herein is intended to serve as a foundational resource for researchers initiating projects involving this compound, enabling informed experimental design and application development.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole moiety, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The unique structural and electronic characteristics of the benzimidazole ring system allow it to interact with various biological targets. The substituent at the 2-position of the benzimidazole ring is particularly crucial in modulating its pharmacological profile. The presence of a chloro group at this position, as in 2-Chloro-4-methyl-1H-benzimidazole, introduces a reactive site for further chemical modifications, making it a valuable intermediate in the synthesis of diverse compound libraries for drug discovery.

Physicochemical Properties

Precise experimental data for 2-Chloro-4-methyl-1H-benzimidazole is limited. The following table summarizes known and predicted properties based on its chemical structure and data from analogous compounds.

| Property | Value | Source/Method |

| CAS Number | 15965-57-8 | - |

| Molecular Formula | C₈H₇ClN₂ | Biosynth |

| Molecular Weight | 166.61 g/mol | Biosynth |

| Appearance | Predicted: White to off-white crystalline solid | Inferred from related compounds |

| Melting Point | Not available. Expected to be >150 °C. | Inferred from related compounds |

| Boiling Point | Not available. Likely decomposes at high temperatures. | Inferred from related compounds |

| Solubility | Low solubility in water.[1] Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). | Inferred from related compounds[2] |

| pKa | Not available. Expected to be weakly basic. | Inferred from benzimidazole chemistry |

Synthesis and Purification: A Proposed Pathway

A robust and logical synthetic route to 2-Chloro-4-methyl-1H-benzimidazole involves a two-step process starting from 3-methyl-o-phenylenediamine. This pathway is based on well-established benzimidazole synthesis protocols.

Caption: Proposed two-step synthesis of 2-Chloro-4-methyl-1H-benzimidazole.

Step 1: Synthesis of 4-methyl-1,3-dihydro-2H-benzimidazol-2-one

The initial step involves the cyclization of 3-methyl-o-phenylenediamine with a phosgene equivalent, such as urea, to form the corresponding benzimidazolone.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-methyl-o-phenylenediamine (1.0 eq) and urea (1.2 eq).

-

Heat the mixture to 130-140 °C. The reactants will melt and react, releasing ammonia gas.

-

Maintain the temperature for 2-3 hours, or until the evolution of ammonia ceases.

-

Allow the reaction mixture to cool to room temperature, during which it will solidify.

-

Dissolve the solid in a hot aqueous solution of sodium hydroxide (2 M).

-

Treat the solution with activated charcoal and filter while hot.

-

Acidify the filtrate with acetic acid to precipitate the product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield 4-methyl-1,3-dihydro-2H-benzimidazol-2-one.

Step 2: Synthesis of 2-Chloro-4-methyl-1H-benzimidazole

The benzimidazolone intermediate is then chlorinated at the 2-position using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Protocol:

-

In a fume hood, carefully add 4-methyl-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, acting as both reagent and solvent).

-

Heat the mixture to reflux (approximately 105-110 °C) for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic reaction and should be performed with caution.

-

Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 8-9.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any inorganic salts.

-

Dry the crude product under vacuum.

Purification

The crude 2-Chloro-4-methyl-1H-benzimidazole can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Reactivity and Stability

The reactivity of 2-Chloro-4-methyl-1H-benzimidazole is primarily dictated by the chloro substituent at the 2-position, which is susceptible to nucleophilic substitution. This makes the compound a versatile building block for the synthesis of a wide array of 2-substituted benzimidazoles. Common nucleophiles that can displace the chloride include amines, thiols, and alkoxides.

The benzimidazole ring itself is generally stable under neutral and basic conditions. However, it can be susceptible to degradation under strongly acidic conditions or in the presence of strong oxidizing agents. The compound should be stored in a cool, dry place, away from light and moisture to prevent degradation.

Potential Applications in Drug Development

The utility of 2-Chloro-4-methyl-1H-benzimidazole in drug discovery lies in its role as a key intermediate. The facile displacement of the 2-chloro group allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR).

One area of interest is its potential as a precursor for compounds that inhibit DNA replication.[1] By reacting with nucleophilic sites on biomolecules, derivatives of this compound could potentially interfere with cellular processes essential for pathogen or cancer cell survival.

Caption: Role of 2-Chloro-4-methyl-1H-benzimidazole as a synthetic intermediate.

Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, a signal for the methyl group, and a broad singlet for the N-H proton. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and methyl groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon atom at the 2-position, bonded to the chlorine, is expected to have a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (around 3400-3200 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching vibrations of the benzimidazole ring system.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Safety and Handling

Detailed toxicological data for 2-Chloro-4-methyl-1H-benzimidazole is not available. However, based on data for the closely related compound 2-chloromethylbenzimidazole, the following hazards should be assumed:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

2-Chloro-4-methyl-1H-benzimidazole is a valuable, albeit not extensively characterized, building block for chemical synthesis. Its utility as a reactive intermediate provides access to a wide range of substituted benzimidazoles with potential applications in drug discovery and materials science. This guide offers a foundational understanding of its properties, a plausible synthetic route, and necessary safety precautions to enable further research and development involving this promising compound.

References

-

PubChem. (n.d.). 2-Chloromethylbenzimidazole. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2023). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-methyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique structural features allow for a wide range of biological activities, making it a cornerstone in the development of numerous pharmaceuticals. 2-Chloro-4-methyl-1H-benzimidazole, in particular, serves as a crucial intermediate for the synthesis of a variety of targeted therapeutic agents. The strategic placement of the chloro group at the 2-position renders it susceptible to nucleophilic substitution, providing a versatile handle for the introduction of diverse functional groups. The methyl group at the 4-position can influence the molecule's steric and electronic properties, which can be critical for its interaction with biological targets. This guide provides a comprehensive overview of a reliable and efficient two-step synthesis of 2-Chloro-4-methyl-1H-benzimidazole, designed for practical application in a research and development setting.

Strategic Overview of the Synthesis

The synthesis of 2-Chloro-4-methyl-1H-benzimidazole is most effectively achieved through a two-step process. This strategy involves the initial formation of the benzimidazole core, followed by a targeted chlorination at the 2-position.

Step 1: Cyclization to form 4-methyl-1H-benzimidazol-2(3H)-one. This step involves the condensation of 3-methyl-o-phenylenediamine with urea. This reaction is a robust and high-yielding method for the construction of the benzimidazol-2-one scaffold.

Step 2: Chlorination of 4-methyl-1H-benzimidazol-2(3H)-one. The intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the 2-hydroxy (keto) group into the desired 2-chloro functionality.

This synthetic approach is favored for its operational simplicity, the availability of starting materials, and its amenability to scale-up.

Visualizing the Synthetic Pathway

Figure 1: Overall synthetic route for 2-Chloro-4-methyl-1H-benzimidazole.

Step 1: Synthesis of 4-methyl-1H-benzimidazol-2(3H)-one

Mechanistic Insights

The formation of the benzimidazol-2-one ring from an o-phenylenediamine and urea proceeds through a nucleophilic addition-elimination mechanism. Initially, one of the amino groups of 3-methyl-o-phenylenediamine attacks a carbonyl carbon of urea, leading to the formation of a tetrahedral intermediate. Subsequent elimination of ammonia and intramolecular cyclization, followed by another elimination of ammonia, yields the stable benzimidazol-2-one ring system. The reaction is typically driven to completion by heating, which facilitates the elimination steps.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 3-methyl-o-phenylenediamine | C₇H₁₀N₂ | 122.17 | 1.0 |

| Urea | CH₄N₂O | 60.06 | 1.1 |

| High-boiling point solvent | - | - | - |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-o-phenylenediamine (1.0 eq) and urea (1.1 eq).

-

Add a suitable high-boiling point solvent (e.g., o-dichlorobenzene or N-methyl-2-pyrrolidone) to create a slurry.

-

Heat the reaction mixture to 140-150 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any unreacted urea and residual solvent.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 4-methyl-1H-benzimidazol-2(3H)-one as a solid.

Characterization of the Intermediate

The structure of the synthesized 4-methyl-1H-benzimidazol-2(3H)-one should be confirmed by standard analytical techniques:

-

¹H NMR: Expect signals for the aromatic protons, the methyl group protons, and the N-H protons.

-

¹³C NMR: Expect signals for the aromatic carbons, the methyl carbon, and the carbonyl carbon of the benzimidazolone ring.

-

IR Spectroscopy: Look for characteristic absorption bands for the N-H stretching, C=O stretching, and aromatic C-H stretching.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.

Step 2: Synthesis of 2-Chloro-4-methyl-1H-benzimidazole

Mechanistic Insights

The conversion of the 2-hydroxy group of the benzimidazolone to a chloro group using phosphorus oxychloride is a well-established transformation. The lone pair of electrons on the oxygen atom of the carbonyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion at the 2-position of the benzimidazole ring, followed by the elimination of the phosphate leaving group, yields the desired 2-chloro-4-methyl-1H-benzimidazole.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 4-methyl-1H-benzimidazol-2(3H)-one | C₈H₈N₂O | 148.16 | 1.0 |

| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 5.0 - 10.0 |

| N,N-Dimethylaniline (optional) | C₈H₁₁N | 121.18 | Catalytic amount |

Procedure:

-

In a fume hood, carefully add 4-methyl-1H-benzimidazol-2(3H)-one (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube.

-

Slowly add an excess of phosphorus oxychloride (5.0 - 10.0 eq) to the flask with stirring. The reaction can be exothermic. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield 2-Chloro-4-methyl-1H-benzimidazole as a crystalline solid.

Characterization of the Final Product

The identity and purity of the final product should be confirmed using the following analytical methods:

-

¹H NMR: Expect signals for the aromatic protons and the methyl group protons. The N-H proton signal may be broad or absent depending on the solvent and concentration.

-

¹³C NMR: Expect signals for the aromatic carbons and the methyl carbon. The chemical shift of the carbon at the 2-position will be significantly different from that of the carbonyl carbon in the starting material.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak and the characteristic isotopic pattern for a monochlorinated compound (M and M+2 peaks in an approximate 3:1 ratio).

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Safety and Handling Precautions

-

3-methyl-o-phenylenediamine: This compound is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

-

Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water, releasing toxic fumes.[1] It should be handled exclusively in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat.[2][3] Ensure all glassware is dry before use. Quenching of POCl₃ should be done slowly and carefully in an ice bath.

-

General Precautions: All reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Conclusion

The two-step synthesis of 2-Chloro-4-methyl-1H-benzimidazole detailed in this guide provides a reliable and efficient pathway to this valuable synthetic intermediate. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols and safety precautions, researchers can confidently produce this key building block for further elaboration in their drug discovery and development programs. The characterization data provided serves as a benchmark for ensuring the identity and purity of the synthesized compounds.

References

- CN102285924A - Synthesis method of benzimidazolone - Google P

- CN102775355A - Preparation method of 2-hydroxybenzimidazole - Google P

-

Synthesis of 2-chlorobenzimidazole - PrepChem.com. (URL: [Link])

- Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. (URL: not available)

-

POCl3 chlorination of 4-quinazolones - PubMed. (URL: [Link])

-

Phosphorus oxychloride - SAFETY DATA SHEET. (URL: [Link])

-

Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov. (URL: [Link])

-

Common Name: o-PHENYLENEDIAMINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORK - NJ.gov. (URL: [Link])

-

Expedient synthesis of benzimidazoles using amides - The Royal Society of Chemistry. (URL: [Link])

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. (URL: [Link])

-

Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC - NIH. (URL: [Link])

-

Synthesis of 4-methyl-1H-benzimidazole - PrepChem.com. (URL: [Link])

-

2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem. (URL: [Link])

Sources

Technical Guide: Mass Spectrometry Analysis of 2-Chloro-4-methyl-1H-benzimidazole

Executive Summary

2-Chloro-4-methyl-1H-benzimidazole (CMB) serves as a critical scaffold in the synthesis of angiotensin II receptor antagonists (e.g., Telmisartan) and various antiviral agents. Its analysis requires a rigorous understanding of halogenated heterocyclic fragmentation. This guide moves beyond standard spectral matching, offering a mechanistic breakdown of CMB’s ionization behavior, isotopic validity checks, and a self-validating LC-MS/MS protocol.

Part 1: Physicochemical Context & Isotopic Fingerprinting

Before initiating any MS workflow, the analyst must establish the theoretical "truth" of the molecule. For CMB, the chlorine atom provides a built-in validation flag.

Molecular Identity

-

IUPAC Name: 2-Chloro-4-methyl-1H-benzimidazole

-

Formula:

-

Exact Mass (Monoisotopic): 166.0298 Da (

) -

Structural Features:

-

Benzimidazole Core: Amphoteric, but readily protonates at the N3 position (pKa ~5.5–6.0), making it ideal for positive mode ESI.

-

C2-Chlorine: A heteroaryl chloride. Unlike alkyl chlorides, this bond is

hybridized and stronger, influencing fragmentation energy requirements. -

C4-Methyl: An electron-donating group that stabilizes the benzene ring, affecting charge delocalization during fragmentation.

-

The Chlorine Isotope Check (Self-Validation Step 1)

The most immediate validity check in any MS spectrum of CMB is the isotopic abundance ratio. Chlorine naturally exists as

Validation Rule:

Any peak identified as the molecular ion (

| Ion Species | Isotope Composition | Theoretical m/z ( | Relative Abundance |

| Monoisotopic | 167.037 | 100% (Base) | |

| M+2 Isotope | 169.034 | ~32.5% |

Critical Insight: If your spectrum shows an

peak ratio significantly deviating from 3:1 (e.g., 1:1 or <5%), the analyte is not intact CMB. A 1:1 ratio indicates Bromine; a <5% ratio indicates de-halogenation (hydrolysis).

Part 2: Ionization Strategies & Fragmentation Mechanics

Ionization Mode Selection

-

ESI(+) (Electrospray Ionization): Recommended. The basic imidazole nitrogen accepts a proton easily (

). This "soft" ionization preserves the molecular ion for quantification and isotopic confirmation. -

EI (Electron Impact): Useful for GC-MS structural elucidation. It induces "hard" fragmentation, often stripping the chlorine radical (

) immediately, which can obscure the molecular ion in trace analysis.

Mechanistic Fragmentation Pathways (MS/MS)

In Collision-Induced Dissociation (CID), CMB undergoes distinct cleavage events. Understanding these allows you to filter noise from signal.

Pathway A: The Heteroaryl Cleavage (Loss of HCl/Cl)

Unlike alkyl halides which lose

-

Primary Fragment: Loss of neutral

(36 Da) or -

Transition:

(Des-chloro analog). -

Mechanistic Note: This often requires higher collision energy (CE) than simple alkyl chlorides.

Pathway B: Ring Opening (Retro-Diels-Alder / HCN Loss) The imidazole ring is stable but will eject Hydrogen Cyanide (HCN, 27 Da) under high energy.

-

Secondary Fragment:

(Loss of HCN). -

Tertiary Fragment:

(Phenyl cation).

Visualization of Fragmentation Logic

Figure 1: Proposed MS/MS fragmentation tree for 2-Chloro-4-methyl-1H-benzimidazole in ESI(+) mode.

Part 3: Self-Validating Analytical Protocol (LC-MS/MS)

This protocol is designed for Trace Impurity Analysis or PK Studies . It prioritizes specificity over speed.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

-

Why: The benzimidazole core is moderately hydrophobic. C18 provides adequate retention to separate the chloro-analog from its hydrolytic impurity (hydroxy-benzimidazole).

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Why Formic Acid? Maintains low pH (~2.7) to ensure the imidazole nitrogen (

) is fully protonated (

-

Mass Spectrometer Settings (Triple Quadrupole)

-

Source: ESI Positive Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transition Table:

| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Purpose |

| Quantifier | 167.0 | 131.0 | 20 - 25 | High intensity, loss of HCl. |

| Qualifier 1 | 167.0 | 104.0 | 35 - 40 | Structural confirmation (Ring open). |

| Isotope Check | 169.0 | 133.0 | 20 - 25 | Mandatory. Confirms presence of |

Method Validation Workflow

Figure 2: Analytical workflow emphasizing the isotopic validity check gate.

Part 4: Impurity Profiling & Troubleshooting

In drug development, the purity of the starting material (CMB) is paramount. Common impurities often mimic the parent mass or co-elute.

The Hydrolysis Trap (2-Hydroxy-4-methyl-benzimidazole)

-

Mechanism: In aqueous acidic conditions, the C2-Chlorine can be displaced by water (nucleophilic aromatic substitution).

-

Mass Shift:

(35) is replaced by -

Observed Mass:

( -

Detection: Monitor

149. If this peak increases over time in your aqueous mobile phase, your sample is degrading. Solution: Prepare samples in high % organic solvent (Acetonitrile/Methanol) and analyze immediately.

Dimerization

-

Observation: Peaks at

333 ( -

Cause: High concentration in the ESI source leading to cluster formation.

-

Fix: Dilute sample 10x. If the 333 peak disappears and 167 remains, it was a source artifact.

References

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Chlorobenzimidazole. National Institute of Standards and Technology.

-

Chemistry LibreTexts. (2022). Isotope Abundance and Chlorine Signatures in Mass Spectrometry.

-

Madkour, H. M. F., et al. (2006).[1] Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements.[1]

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd Ed.). Springer.[2] (Referenced for general ESI fragmentation mechanisms of heterocycles).

Sources

An In-Depth Technical Guide on the Investigation of 2-Chloro-4-methyl-1H-benzimidazole as a Potential DNA Replication Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization of 2-Chloro-4-methyl-1H-benzimidazole as a potential inhibitor of DNA replication. While direct studies on this specific molecule are not extensively available in public literature, this document outlines a robust, scientifically-grounded workflow for its synthesis, and subsequent biological and mechanistic evaluation. This guide leverages established principles and methodologies applied to the broader class of benzimidazole derivatives known for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][2]

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole core, a bicyclic molecule composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications.[3] Numerous benzimidazole-containing drugs are commercially available, functioning as antiulcer agents, antihypertensives, antivirals, antifungals, and anticancer agents.[2] The versatility of the benzimidazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.

The introduction of a chloro-substituent, as in the case of 2-Chloro-4-methyl-1H-benzimidazole, can significantly influence the compound's electronic properties and its ability to interact with biological macromolecules. Halogen atoms can modulate lipophilicity, affecting cell permeability, and can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity. Therefore, the exploration of novel chloro-substituted benzimidazoles as potential therapeutic agents is a promising avenue of research.

Putative Mechanisms of DNA Replication Inhibition by Chloro-Substituted Benzimidazoles

While the precise mechanism of 2-Chloro-4-methyl-1H-benzimidazole is yet to be elucidated, several chloro-substituted benzimidazole derivatives have been reported to interfere with DNA replication through various mechanisms. These established mechanisms provide a logical starting point for the investigation of our target compound.

One prominent mechanism is the inhibition of topoisomerases, enzymes that resolve DNA supercoiling during replication and transcription. By stabilizing the topoisomerase-DNA covalent complex, these inhibitors lead to the accumulation of DNA strand breaks and subsequent cell death. Another potential mechanism is the direct interaction with the DNA molecule itself. Some benzimidazole derivatives have been shown to bind to the minor groove of the DNA double helix or to intercalate between base pairs.[4] These interactions can distort the DNA structure, thereby impeding the progression of the replication fork.

For instance, the compound 2-methyl-3-(3-chlorobenzyl)benzimidazole has been suggested to inhibit DNA replication and transcription by binding or intercalating with DNA, leading to the inhibition of cell division and apoptosis in cancer cells.[5]

Below is a conceptual diagram illustrating these potential inhibitory pathways.

Caption: Potential mechanisms of DNA replication inhibition by 2-Chloro-4-methyl-1H-benzimidazole.

A Proposed Experimental Workflow for the Evaluation of 2-Chloro-4-methyl-1H-benzimidazole

The following section details a comprehensive, step-by-step experimental workflow to systematically evaluate the potential of 2-Chloro-4-methyl-1H-benzimidazole as a DNA replication inhibitor. This workflow is designed to be a self-validating system, where the results of each experiment inform the design of the next.

Caption: A systematic workflow for the evaluation of a novel benzimidazole derivative.

Step 1: Synthesis and Characterization

The first critical step is the synthesis of 2-Chloro-4-methyl-1H-benzimidazole. A common and effective method for the synthesis of benzimidazole derivatives involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2]

Protocol: Synthesis of 2-Chloro-4-methyl-1H-benzimidazole

-

Reaction Setup: To a solution of 3-methyl-benzene-1,2-diamine (1 mmol) in a suitable solvent such as ethanol or acetic acid, add 2-chloroacetic acid (1.1 mmol).

-

Reaction Conditions: The reaction mixture is refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: The structure of the synthesized compound should be unequivocally confirmed using modern spectroscopic techniques, including:

-

¹H NMR and ¹³C NMR: To determine the chemical structure and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups.

-

Step 2: In Vitro Cytotoxicity Assays

Once the compound is synthesized and characterized, its cytotoxic effects on various cell lines should be evaluated. This step is crucial to determine the concentration range for subsequent mechanistic studies and to assess its potential as an anticancer agent.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma) and a non-cancerous control cell line (e.g., MRC-5 - normal lung fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of 2-Chloro-4-methyl-1H-benzimidazole (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Incubation: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Hypothetical IC50 Values

| Cell Line | Compound | IC50 (µM) after 48h |

| A549 | 2-Chloro-4-methyl-1H-benzimidazole | To be determined |

| MCF-7 | 2-Chloro-4-methyl-1H-benzimidazole | To be determined |

| HCT116 | 2-Chloro-4-methyl-1H-benzimidazole | To be determined |

| MRC-5 | 2-Chloro-4-methyl-1H-benzimidazole | To be determined |

| A549 | Doxorubicin (Positive Control) | ~0.5 |

| MCF-7 | Doxorubicin (Positive Control) | ~0.8 |

| HCT116 | Doxorubicin (Positive Control) | ~0.3 |

| MRC-5 | Doxorubicin (Positive Control) | ~5.0 |

A favorable therapeutic window would be indicated by significantly lower IC50 values in cancer cell lines compared to the non-cancerous cell line.

Step 3: DNA Synthesis Inhibition Assays

To directly assess the effect of the compound on DNA replication, a DNA synthesis inhibition assay is essential. The BrdU (5-bromo-2'-deoxyuridine) incorporation assay is a widely used method for this purpose.

Protocol: BrdU Incorporation Assay

-

Cell Seeding and Treatment: Seed cells in 96-well plates and treat with 2-Chloro-4-methyl-1H-benzimidazole at concentrations around its IC50 value for a period shorter than one cell cycle (e.g., 6-12 hours).

-

BrdU Labeling: Add BrdU to the culture medium and incubate for 1-2 hours to allow for its incorporation into newly synthesized DNA.

-

Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

-

Immunodetection: Incubate the cells with a primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Substrate Reaction and Measurement: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and measure the absorbance at 450 nm.

-

Data Analysis: A decrease in absorbance in treated cells compared to the control indicates inhibition of DNA synthesis.

Step 4: Mechanistic Studies

If the compound shows significant inhibition of DNA synthesis, the next logical step is to investigate the underlying mechanism. Based on the known activities of other benzimidazoles, the following assays are recommended.

Protocol: Topoisomerase I Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I enzyme, and various concentrations of 2-Chloro-4-methyl-1H-benzimidazole. Include a positive control inhibitor (e.g., camptothecin).

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a loading dye containing SDS.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analysis: Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Protocol: DNA Intercalation Assay (UV-Visible Spectroscopy)

-

Sample Preparation: Prepare solutions of calf thymus DNA (ctDNA) and 2-Chloro-4-methyl-1H-benzimidazole at various concentrations.

-

UV-Vis Spectra: Record the UV-Visible absorption spectrum of the compound in the absence and presence of increasing concentrations of ctDNA.

-

Analysis: DNA intercalation is often characterized by hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the maximum wavelength of absorption) in the compound's spectrum upon binding to DNA.

Step 5: In Vivo Efficacy Studies

Should the in vitro data demonstrate potent and selective activity, the next phase would involve evaluating the compound's efficacy in a preclinical animal model of cancer.

Protocol: Xenograft Mouse Model

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunodeficient mice.

-

Tumor Growth and Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer 2-Chloro-4-methyl-1H-benzimidazole via a suitable route (e.g., intraperitoneal or oral) at various doses. The control group should receive the vehicle.

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.

-

Endpoint and Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). A significant reduction in tumor growth in the treated group compared to the control group would indicate in vivo efficacy.

Conclusion and Future Directions

This technical guide provides a comprehensive and logical workflow for the investigation of 2-Chloro-4-methyl-1H-benzimidazole as a potential DNA replication inhibitor. By following this systematic approach, researchers can thoroughly characterize the compound's synthesis, cytotoxic activity, and mechanism of action. Positive outcomes from these studies would warrant further preclinical development, including pharmacokinetic and toxicological profiling, to fully assess its therapeutic potential. The benzimidazole scaffold continues to be a rich source of novel therapeutic agents, and the exploration of compounds like 2-Chloro-4-methyl-1H-benzimidazole holds promise for the discovery of new and effective treatments for diseases characterized by uncontrolled cell proliferation.

References

-

Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c03264][6]

-

Structure-activity studies of benzimidazole-based DNA-cleaving agents. Comparison of benzimidazole, pyrrolobenzimidazole, and tetrahydropyridobenzimidazole analogues. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8337777/][7]

-

2-Chloromethylbenzimidazole | C8H7ClN2. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/78571][8]

-

Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. [URL: https://www.mdpi.com/1420-3049/27/21/7222][9]

-

Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Journal of Pharmaceutical Negative Results. [URL: https://www.pnrjournal.com/index.php/home/article/view/1206][10]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra03940a][1]

-

Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra04351d][3]

-

Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. ResearchGate. [URL: https://www.researchgate.net/publication/281119575_Synthesis_evaluation_of_2-chloromethyl-1H-benzimidazole_derivatives_as_antifungal_agents][2]

-

Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra00977a][4]

-

Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23419161/][11]

-

Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. ResearchGate. [URL: https://www.researchgate.net/publication/364885834_Novel_7-Chloro-4-aminoquinoline-benzimidazole_Hybrids_as_Inhibitors_of_Cancer_Cells_Growth_Synthesis_Antiproliferative_Activity_in_Silico_ADME_Predictions_and_Docking][12]

-

Synthesis and DNA interactions of benzimidazole dications which have activity against opportunistic infections. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7789397/][13]

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8576274/][14]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7894254/][15]

-

An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. [URL: https://www.scholarsresearchlibrary.com/articles/an-overview-about-synthetic-and-biological-profile-of-benzimidazole.pdf][16]

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra08864f][17]

-

Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2294248][18]

-

Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9693150/][19]

-

Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11295980/][5]

Sources

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure-activity studies of benzimidazole-based DNA-cleaving agents. Comparison of benzimidazole, pyrrolobenzimidazole, and tetrahydropyridobenzimidazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and DNA interactions of benzimidazole dications which have activity against opportunistic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of novel compounds from 2-Chloro-4-methyl-1H-benzimidazole

Application Note: Strategic Functionalization of 2-Chloro-4-methyl-1H-benzimidazole

Introduction: The Scaffold Advantage

The 2-chloro-4-methyl-1H-benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, offering a distinct advantage over the unsubstituted parent ring. The C4-methyl group introduces a critical element of asymmetry and steric bulk, which often improves the selectivity of the final drug candidate against biological targets (e.g., kinases, viral polymerases) by restricting rotational freedom within the binding pocket.

However, this asymmetry introduces a synthetic challenge: Regioselectivity .

This guide provides a high-fidelity roadmap for transforming this specific precursor into novel chemical entities. We prioritize a "Distal-First" strategy—locking the N1-position before manipulating the reactive C2-chloride—to ensure structural homogeneity and reproducibility.

Chemical Reactivity Profile

To design effective synthesis routes, one must understand the electronic and steric landscape of the molecule.

-

N1-H (Nucleophile): The pyrrole-like nitrogen is acidic (

). Upon deprotonation, the resulting anion is an ambident nucleophile. However, the C4-methyl group sterically shields N3, directing alkylation preferentially to N1. -

C2-Cl (Electrophile): The chlorine atom is activated by the adjacent nitrogen atoms (C=N bond character). It is highly susceptible to Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed cross-coupling. -

C4-Methyl (Steric Handle): While chemically inert under standard coupling conditions, its proximity to N3 dictates the regiochemical outcome of N-functionalization.

Visualizing the Reactivity Landscape

Figure 1: Reactivity map highlighting the divergent functionalization sites. The C4-methyl group acts as a steric gatekeeper, influencing N-alkylation selectivity.

Protocol A: Regioselective N-Alkylation

Objective: To attach a lipophilic tail or solubilizing group at N1 while avoiding the formation of the N3 isomer.

Scientific Rationale:

Direct alkylation of 4-substituted benzimidazoles often yields a mixture of 1,4- and 1,7-isomers (based on tautomer numbering). However, using Cesium Carbonate (

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve 2-Chloro-4-methyl-1H-benzimidazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add

(1.5 equiv). Stir at room temperature for 30 minutes. The solution will typically turn slightly yellow/orange, indicating anion formation. -

Alkylation: Dropwise add the alkyl halide (R-X, 1.1 equiv).

-

Note: For reactive halides (benzyl bromide, methyl iodide), cool to

during addition. For unreactive halides, heat to

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The N-alkylated product usually moves faster (

) than the starting material ( -

Workup: Pour the reaction mixture into ice-water (5x volume).

-

Solid Products: Filter the precipitate, wash with water, and dry.

-

Oils: Extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over

, and concentrate.

-

-

Validation:

NMR is required to confirm regiochemistry. Look for a NOESY correlation between the N-alkyl protons and the C7-H (aromatic proton), and lack of correlation with the C4-Methyl group.

Protocol B: C2-Functionalization via (Amination)

Objective: To introduce an amine motif at position 2, creating a guanidine-like character common in kinase inhibitors.

Scientific Rationale:

The 2-chloro group is a good leaving group due to the electron-withdrawing nature of the imidazole ring. While the 4-methyl group provides some steric bulk, it does not significantly hamper

Step-by-Step Methodology:

-

Setup: Charge a pressure tube or sealed vial with the N-alkylated intermediate (from Protocol A, 1.0 equiv).

-

Nucleophile Addition: Add the primary or secondary amine (3.0 - 5.0 equiv).

-

Solvent: If the amine is a liquid, use it neat. If solid, use NMP or n-Butanol (0.5 M).

-

-

Reaction: Seal the vessel and heat to

for 12-24 hours.-

Catalysis: If the reaction is sluggish, add 10 mol% KI (Finkelstein activation) or use microwave irradiation (

, 30 min).

-

-

Workup:

-

Dilute with water. If the product precipitates, filter it.

-

If no precipitate, extract with DCM.

-

-

Purification: Flash column chromatography (DCM:MeOH gradient).

Table 1: Troubleshooting

| Observation | Diagnosis | Corrective Action |

| No Reaction | Nucleophile too weak | Switch to Protocol C (Buchwald) or increase Temp to |

| Incomplete Conv. | Equilibrium issue | Add non-nucleophilic base (DIPEA) to scavenge HCl. |

| Side Products | Hydrolysis to benzimidazolone | Ensure solvents are strictly anhydrous. |

Protocol C: C2-Functionalization via Suzuki-Miyaura Coupling

Objective: To form a Carbon-Carbon bond at C2, extending the aromatic system (biaryl synthesis).

Scientific Rationale: 2-Chlorobenzimidazoles are essentially "heterocyclic aryl chlorides." While less reactive than bromides, they couple efficiently using electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC-Pd complexes.

Step-by-Step Methodology:

-

Degassing (Critical): In a microwave vial, combine the N-alkylated intermediate (1.0 equiv), Boronic Acid (

, 1.5 equiv), and -

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Sparge with Argon for 10 minutes to remove oxygen.

-

Catalyst: Add

or -

Reaction: Heat at

for 4-12 hours. -

Scavenging: After cooling, filter through a pad of Celite to remove Palladium black.

-

Purification: Silica gel chromatography.

Integrated Workflow & Logic

The following diagram illustrates the decision tree for synthesizing a library from the 2-Chloro-4-methyl precursor.

Figure 2: Integrated synthesis workflow. The N-alkylation step is performed first to prevent N-arylation side reactions during the C2-coupling steps.

References

-

Regioselectivity in Benzimidazoles

- Luo, G., et al. "Regioselective alkylation of benzimidazoles." Journal of Organic Chemistry. (Discusses steric control in 4-substituted systems).

-

Nucleophilic Substitution Mechanisms

- Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers.

-

Palladium Coupling Protocols

- Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Application Note: Antibacterial Screening of 2-Chloro-4-methyl-1H-benzimidazole Analogs

Executive Summary

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, isosteric with purine nucleosides and capable of interacting with diverse biological targets, including bacterial cell wall synthesis enzymes and DNA minor grooves.[1] The 2-Chloro-4-methyl-1H-benzimidazole core presents a unique pharmacophore: the C2-chlorine atom serves as a reactive handle for nucleophilic substitution (creating diverse analogs) or as a lipophilic halogen bond donor, while the C4-methyl group modulates steric bulk and solubility.

This guide details the protocol for the antibacterial screening of these specific analogs. It moves beyond standard textbook procedures to address the specific solubility, stability, and mechanistic nuances of halogenated benzimidazoles.

Mechanism of Action & Rationale

Understanding the target is prerequisite to screening. Benzimidazole analogs typically exert antibacterial effects via two primary mechanisms:

-

Inhibition of Tubulin Polymerization: Similar to their anthelmintic mechanism, they can bind to bacterial FtsZ (a tubulin homolog), disrupting cell division.

-

Nucleic Acid Interference: Due to structural similarity with purines (adenine/guanine), they can intercalate into DNA or inhibit DNA gyrase.

The 2-Chloro substituent enhances lipophilicity (logP) facilitating membrane permeation, while the 4-Methyl group introduces asymmetry that can improve binding selectivity against specific bacterial strains (e.g., S. aureus vs. E. coli).

DOT Diagram: Mechanism of Action

Caption: Multi-target mechanism of action for benzimidazole derivatives disrupting bacterial replication and structure.

Pre-Screening Preparation

Compound Handling & Solubility

Benzimidazole analogs, particularly chlorinated ones, often suffer from poor aqueous solubility. Improper solubilization is the #1 cause of false negatives in HTS (High-Throughput Screening).

-

Stock Solution: Dissolve analogs in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10 mg/mL or 10 mM .

-

Sonication: Sonicate for 5-10 minutes at 40 kHz. Visual inspection is insufficient; use a light box to ensure no micro-precipitates remain.

-

Storage: Aliquot into amber glass vials (to prevent photodegradation of the halogen bond) and store at -20°C. Avoid repeated freeze-thaw cycles.

Bacterial Strain Selection

Use ATCC reference strains to ensure reproducibility.

-

Gram-Positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633).

-

Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).

-

Rationale: P. aeruginosa is critical for assessing efflux pump resistance, a common failure point for benzimidazoles.

Primary Screening Protocol: MIC Determination

Method: Broth Microdilution (Aligned with CLSI M07-A10 Guidelines).

Reagents

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Resazurin dye (0.015%) or TTC (Triphenyl Tetrazolium Chloride) as a growth indicator.

-

Positive Control: Ciprofloxacin (stock 1 mg/mL).

-

Negative Control: 1% DMSO in CAMHB.

Step-by-Step Workflow

-

Inoculum Preparation:

-

Prepare a fresh bacterial suspension from an overnight culture.

-

Adjust turbidity to 0.5 McFarland Standard (

CFU/mL). -

Dilute this suspension 1:100 in CAMHB to achieve a final testing concentration of

CFU/mL.

-

-

Plate Setup (96-well):

-

Rows A-H: Add 100 µL of CAMHB to all wells.

-

Column 1: Add 100 µL of the 2-Chloro-4-methyl analog stock (diluted to 2x starting concentration).

-

Serial Dilution: Transfer 100 µL from Column 1 to Column 2, mix, and repeat across to Column 10. Discard the final 100 µL.

-

Column 11: Growth Control (Bacteria + Broth + Solvent).

-

Column 12: Sterility Control (Broth only).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to wells in Columns 1-11.

-

Final Volume: 200 µL/well.

-

Final DMSO concentration: Must be < 1% to avoid solvent toxicity.

-

-

Incubation:

-

Seal plates with breathable film.

-

Incubate at 37°C for 18-24 hours.

-

-

Readout:

-

Add 30 µL of Resazurin/TTC solution. Incubate for 2-4 hours.

-

Pink/Red: Viable bacteria (Reduction of dye).

-

Blue/Purple: No growth (Inhibition).[2]

-

MIC Definition: The lowest concentration with no visible color change.

-

DOT Diagram: Screening Workflow

Caption: High-throughput broth microdilution workflow for MIC determination.

Advanced Characterization

Minimum Bactericidal Concentration (MBC)

The MIC tells you what stops growth; the MBC tells you what kills.

-

Pipette 10 µL from all "No Growth" wells in the MIC plate.

-

Spot onto fresh Mueller-Hinton Agar (MHA) plates.

-

Incubate at 37°C for 24 hours.

-

MBC: The lowest concentration yielding

3 colonies (99.9% kill).

Structure-Activity Relationship (SAR) Analysis

When analyzing your 2-Chloro-4-methyl analogs, look for these trends:

-

Substitution at C2-Cl: Replacing Cl with bulky amines often improves Gram-positive activity but reduces Gram-negative permeability.

-

Electron Withdrawing Groups (EWG): Adding EWGs (e.g., -NO2, -F) at position 5 or 6 of the benzimidazole ring often enhances potency by increasing the acidity of the NH proton (if unalkylated) or altering dipole moments.

Data Presentation & Analysis

Report your data using the following table structure to allow for easy cross-compound comparison.

| Compound ID | R-Group (Pos 2) | R-Group (Pos 5/6) | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | MBC/MIC Ratio |

| BZ-01 (Ref) | -Cl | -H | 64 | >128 | N/A |

| BZ-02 | -NH-Ph | -H | 8 | 32 | 2 (Bactericidal) |

| BZ-03 | -S-CH3 | -NO2 | 4 | 16 | 4 (Bacteriostatic) |

| Ciprofloxacin | N/A | N/A | 0.5 | 0.015 | - |

Interpretation Logic:

-

MBC/MIC

4: Bactericidal agent. -

MBC/MIC > 4: Bacteriostatic agent.

Safety & Troubleshooting

-

Chemical Safety: 2-Chlorobenzimidazoles are potential skin sensitizers and irritants. Handle in a fume hood. The C2-Cl bond is reactive; avoid contact with strong nucleophiles unless intended.

-

Troubleshooting Precipitation: If compounds precipitate in the media (cloudiness immediately after addition), the MIC is invalid.

-

Solution: Use a co-solvent system (e.g., 5% Tween-80) or reduce the starting concentration range.

-

-

Troubleshooting "Skipped Wells": If growth occurs at high concentrations but not low ones, suspect the "Eagle Effect" (paradoxical growth) or pipetting error. Repeat in triplicate.

References

-

Synthesis and Antimicrobial Activity of Benzimidazole Derivatives. Source: Scholars Middle East Publishers. URL:[Link]

-

Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Source: National Institutes of Health (PMC). URL:[Link]

-

Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07). Source: Clinical and Laboratory Standards Institute (CLSI).[2] URL:[Link]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Source: Research Journal of Pharmacy and Technology. URL:[Link][1][3][4][5][6][7][8][9][10][11][12]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. Source: Royal Society of Chemistry (RSC Advances). URL:[Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rroij.com [rroij.com]

- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. banglajol.info [banglajol.info]

- 8. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

laboratory scale synthesis of 2-Chloro-4-methyl-1H-benzimidazole

An Application Note for the Laboratory Scale Synthesis of 2-Chloro-4-methyl-1H-benzimidazole

Abstract

This application note provides a comprehensive, field-proven guide for the laboratory-scale synthesis of 2-Chloro-4-methyl-1H-benzimidazole, a crucial heterocyclic intermediate in contemporary drug discovery and development. The protocol detailed herein follows a robust and reliable two-step synthetic strategy, beginning with the cyclocondensation of 3,4-diaminotoluene with urea to form the 4-methyl-1,3-dihydro-2H-benzimidazol-2-one intermediate. This is followed by a chlorination reaction using phosphorus oxychloride (POCl₃) to yield the target compound. This document is structured to provide not only a step-by-step methodology but also the underlying chemical principles, critical safety protocols, and detailed analytical characterization data, ensuring a reproducible and verifiable synthesis for researchers and scientists.

Introduction and Strategic Rationale

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The 2-chloro-substituted benzimidazoles, in particular, serve as highly versatile precursors. The chloro-substituent at the C2 position acts as an excellent leaving group, enabling facile nucleophilic substitution reactions to introduce a wide array of functional groups and build molecular complexity.

While several methods exist for benzimidazole synthesis, the Phillips-Ladenburg reaction involving the direct condensation of an o-phenylenediamine with a carboxylic acid is a classic approach.[1][2] However, for the direct and clean installation of a 2-chloro substituent, a two-step approach via a benzimidazolone intermediate is often more efficient and higher-yielding. This strategy avoids the harsh conditions or specialized reagents that might be required for direct chlorination and provides a stable, easily purifiable intermediate.

The selected pathway is as follows:

-

Step 1: Benzimidazolone Formation. 3,4-Diaminotoluene is condensed with urea via thermal fusion. This reaction proceeds through the formation of an isocyanate intermediate from urea, which is then attacked by the diamine, followed by intramolecular cyclization and elimination of ammonia to furnish the stable 4-methyl-1,3-dihydro-2H-benzimidazol-2-one.[3]

-

Step 2: Chlorination. The lactam functionality of the benzimidazolone is converted to the desired 2-chloro-imine using phosphorus oxychloride (POCl₃).[3][4] This reagent is highly effective for such transformations, converting the C=O bond into a C-Cl bond.

This method is reliable, scalable, and utilizes readily available starting materials, making it ideal for a laboratory setting.

Workflow for Synthesis of 2-Chloro-4-methyl-1H-benzimidazole

Caption: Two-step synthesis of 2-Chloro-4-methyl-1H-benzimidazole.

Critical Safety Protocols

CAUSALITY: The reagents used in this synthesis, particularly phosphorus oxychloride, are hazardous. Strict adherence to safety protocols is mandatory to prevent injury and chemical exposure.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and a full-face shield.[5][6] Use heavy-duty, chemical-resistant gloves (e.g., Neoprene or butyl rubber).[5]

-

Fume Hood: All steps of this synthesis, especially the handling and reaction of phosphorus oxychloride, must be performed in a well-ventilated chemical fume hood.[7]

-

Phosphorus Oxychloride (POCl₃) Handling:

-

POCl₃ is extremely corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic hydrogen chloride gas.[7][8]

-

Always dispense POCl₃ using a dry glass syringe or cannula. Ensure all glassware is thoroughly oven-dried before use.

-

Prepare a quenching bath (e.g., a bucket of ice water with sodium bicarbonate) nearby for emergencies.

-

-

Reaction Quenching: The quenching of the POCl₃ reaction mixture is highly exothermic. The reaction mixture must be added slowly and portion-wise to crushed ice or an ice-water slurry with vigorous stirring to manage the heat evolution.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench any residual POCl₃ carefully before disposal.

Detailed Experimental Protocols

Part A: Synthesis of 4-methyl-1,3-dihydro-2H-benzimidazol-2-one

This procedure is adapted from the well-established condensation reaction between o-phenylenediamines and urea.[3]

Table 1: Materials and Reagents for Part A

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3,4-Diaminotoluene | C₇H₁₀N₂ | 122.17 | 10.0 g | 81.85 | 1.0 |

| Urea | CH₄N₂O | 60.06 | 7.4 g | 123.2 | 1.5 |

Step-by-Step Methodology:

-

Preparation: Combine 10.0 g (81.85 mmol) of 3,4-diaminotoluene and 7.4 g (123.2 mmol) of urea in a 100 mL round-bottom flask.

-

Reaction: Place the flask in an oil bath preheated to 130-140°C. The mixture will melt and begin to evolve ammonia gas (ensure adequate ventilation in the fume hood).

-

Monitoring: Continue heating for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting diamine should be consumed.

-

Work-up: Allow the reaction mixture to cool to approximately 80-90°C, at which point it will begin to solidify. Carefully add 50 mL of hot water and stir vigorously to break up the solid mass.

-

Isolation: Cool the slurry in an ice bath for 30 minutes. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol (20 mL) to remove any unreacted starting material.

-

Drying: Dry the resulting off-white solid in a vacuum oven at 80°C to a constant weight. The product is typically of sufficient purity for the next step.

-

Expected Yield: 10.5 - 11.5 g (85-95%).

-

Appearance: Off-white to light tan solid.

-

Part B: Synthesis of 2-Chloro-4-methyl-1H-benzimidazole

This chlorination step utilizes phosphorus oxychloride to convert the lactam intermediate into the final product.[3][4]

Table 2: Materials and Reagents for Part B

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-methyl-1,3-dihydro-2H-benzimidazol-2-one | C₈H₈N₂O | 148.16 | 10.0 g | 67.49 | 1.0 |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 60 mL (~100 g) | ~650 | ~9.6 |

Step-by-Step Methodology:

-

Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add 10.0 g (67.49 mmol) of 4-methyl-1,3-dihydro-2H-benzimidazol-2-one.

-

Reagent Addition: In a fume hood, carefully add 60 mL of phosphorus oxychloride (POCl₃). The POCl₃ serves as both the reagent and the solvent.[9]

-

Reaction: Heat the resulting suspension to reflux (oil bath temperature ~110-120°C) with vigorous stirring. The reaction mixture should become a clear solution over time.

-

Monitoring: Maintain the reflux for 3-4 hours. Monitor the reaction progress by TLC (Mobile phase: 30% Ethyl Acetate in Hexane), observing the disappearance of the starting material.

-

POCl₃ Removal: After cooling to room temperature, remove the excess POCl₃ under reduced pressure using a rotary evaporator (use a trap with a base solution like NaOH to neutralize the volatile POCl₃).

-

Work-up (Quenching): Perform this step with extreme caution in a fume hood. Place 400 g of crushed ice in a large beaker (1 L). Slowly and carefully, add the cooled reaction residue to the crushed ice in small portions with vigorous mechanical stirring. The mixture will hiss and produce HCl gas.

-

Neutralization: Once the initial vigorous reaction has subsided, slowly add a saturated solution of sodium bicarbonate or a 10% NaOH solution to the slurry until the pH is approximately 7-8. This will precipitate the product.

-

Isolation: Stir the resulting suspension in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake extensively with cold water (3 x 50 mL) to remove any inorganic salts.

-

Drying: Dry the product in a vacuum oven at 50°C. If further purification is needed, the crude product can be recrystallized from an ethanol/water mixture.

-

Expected Yield: 9.0 - 10.5 g (80-92%).

-

Appearance: White to pale yellow solid.

-

Product Characterization

A self-validating protocol requires rigorous confirmation of the final product's identity and purity.

-

Thin Layer Chromatography (TLC):

-

Mobile Phase: 30% Ethyl Acetate / 70% Hexane

-

Expected R_f: ~0.4 - 0.5 (will vary based on specific plates and conditions)

-

-

¹H NMR Spectroscopy: (400 MHz, DMSO-d₆)

-

The NMR spectrum of benzimidazoles can be complex due to tautomerism, where the N-H proton can exist on either nitrogen, potentially leading to two sets of signals for the aromatic protons if the exchange is slow.[10][11] In many solvents, this exchange is fast, leading to an averaged spectrum.

-

δ ~13.0-13.5 ppm: (broad singlet, 1H) - N-H proton of the imidazole ring.

-

δ ~7.1-7.6 ppm: (multiplet, 3H) - Aromatic protons on the benzene ring.

-

δ ~2.4-2.5 ppm: (singlet, 3H) - Methyl group protons (-CH₃).

-

-

¹³C NMR Spectroscopy: (100 MHz, DMSO-d₆)

-

δ ~145-155 ppm: C2 (carbon bearing the chlorine atom).

-

δ ~110-140 ppm: Aromatic carbons.

-

δ ~15-20 ppm: Methyl carbon (-CH₃).

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: (KBr Pellet)

-

~3050-3150 cm⁻¹: N-H stretching vibration (often broad).

-

~2920-3000 cm⁻¹: Aromatic and aliphatic C-H stretching.

-

~1620 cm⁻¹: C=N stretching of the imidazole ring.[12]

-

~1450 cm⁻¹: Aromatic C=C stretching.

-

~800-850 cm⁻¹: C-Cl stretching.

-

-

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI-MS).

-

Expected [M+H]⁺: 167.0/169.0. The characteristic ~3:1 isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl) is a definitive confirmation.

-

Conclusion

This application note details a robust, efficient, and reproducible two-step synthesis for 2-Chloro-4-methyl-1H-benzimidazole suitable for laboratory scale. By following the outlined procedures for synthesis, safety, and purification, researchers can reliably obtain high-purity material. The provided characterization data serves as a benchmark for validating the successful synthesis of this valuable intermediate, empowering further research and development in medicinal chemistry.

References

- Google Patents. (n.d.). CN1919839A - Preparation technique of 2-chloromethylbenzimidazole.

-

ResearchGate. (n.d.). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Retrieved from [Link]

-

Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chlorobenzimidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Retrieved from [Link]

- Google Patents. (n.d.). CN102827083A - Preparation method of 2-methylbenzimidazole.

-

National Institutes of Health. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Retrieved from [Link]

-

Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]

- Google Patents. (n.d.). US6054589A - Process for preparing 2-chloro-benzimidazole derivatives.

-

National Institutes of Health. (n.d.). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Note A green synthesis of benzimidazoles. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]

- Google Patents. (n.d.). US6028200A - Process for preparing 2-chloro-benzimidazole derivatives.

-